6-甲基-2-(三氟甲基)嘧啶-4-胺

描述

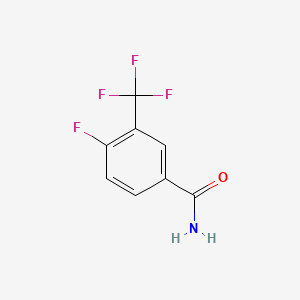

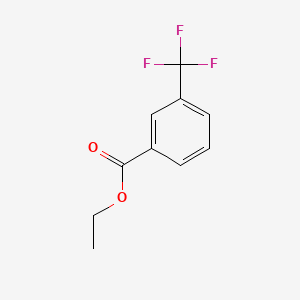

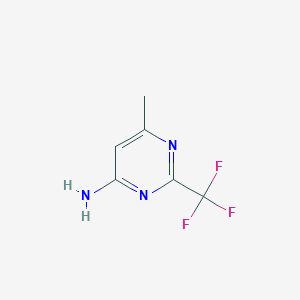

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.

The exact mass of the compound 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54816. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成类似物和衍生物

6-甲基-2-(三氟甲基)嘧啶-4-胺及其类似物在各种合成途径中被使用。例如,Sukach等人(2015)探索了它与三甲基硅氰化物的反应,生成2-氧代-6-(三氟甲基)-1,2,3,4-四氢嘧啶-4-碳腈,这是三氟甲基化4,5-二氢尿嘧啶酸类似物和酯的前体(Sukach et al., 2015)。同样,Shankar等人(2021)从二氯嘧啶合成了一系列N-(6-(三氟甲基)吡啶-2-基)嘧啶-4-胺类似物,展示了它在开发新型嘧啶衍生物中的实用性(Shankar et al., 2021)。

在生物研究中的应用

报道称6-甲基-2-(三氟甲基)嘧啶-4-胺衍生物具有生物学特性。例如,Tumkevičius等人(2000)发现,嘧啶-6-基氨基酸衍生物,可以从与6-甲基-2-(三氟甲基)嘧啶-4-胺相关的化合物合成,具有杀真菌性质(Tumkevičius等人,2000)。

有机催化应用

该化合物及其变体也在有机催化的背景下进行研究。Sukach等人(2014)研究了4-(三氟甲基)嘧啶-2(1H)-酮与丙酮在有机催化剂存在下的反应,突出了它们在化学反应中控制区域和对映选择性的潜力(Sukach et al., 2014)。

结构和理论研究

结构和理论研究是这种化合物应用的另一个领域。Murugavel等人(2014)合成并表征了涉及嘧啶-2-胺的化合物,并进行了密度泛函理论(DFT)计算以研究其电子结构性质(Murugavel et al., 2014)。

安全和危害

The safety information for “6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine” indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

未来方向

Pyrimidine derivatives, including “6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine”, have attracted attention due to their extensive biological activities . Therefore, the development of novel and promising fungicides and other agrochemicals using these compounds could be a potential future direction .

作用机制

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria of cells. By inhibiting the mitochondrial complex I, it disrupts the normal flow of electrons through this chain, which is a crucial part of the cell’s energy production process . The downstream effects of this disruption include a decrease in ATP production, leading to energy deprivation and ultimately cell death.

Pharmacokinetics

Based on its structural similarity to other pyrimidinamine derivatives, it can be inferred that it likely has good bioavailability and is able to reach its target sites effectively .

Result of Action

The result of the action of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is the death of the target cells. By inhibiting the mitochondrial complex I, it disrupts the energy balance within the cell, leading to cell death . This makes it an effective fungicide, with excellent activity against various types of fungi .

Action Environment

The action of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . Additionally, the compound’s efficacy can be affected by the presence of other substances or conditions in its environment.

生化分析

Biochemical Properties

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . The compound’s trifluoromethyl group enhances its binding affinity to proteins, making it a potent inhibitor in biochemical assays . Additionally, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine can form hydrogen bonds with specific amino acid residues in proteins, further stabilizing its interactions .

Cellular Effects

The effects of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . It also affects cell signaling pathways by inhibiting key enzymes, thereby disrupting normal cellular communication .

Molecular Mechanism

At the molecular level, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity . Additionally, 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s trifluoromethyl group can affect its metabolic stability and clearance, impacting its overall bioavailability . Studies have shown that 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine can modulate key metabolic pathways, leading to changes in cellular energy production and utilization .

Transport and Distribution

The transport and distribution of 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine within cells and tissues are crucial for its biochemical activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution . Its localization and accumulation within cells can influence its activity and function . Additionally, the compound’s trifluoromethyl group enhances its membrane permeability, allowing it to reach intracellular targets more effectively .

Subcellular Localization

6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity . Studies have shown that 6-Methyl-2-(trifluoromethyl)pyrimidin-4-amine can accumulate in the nucleus, cytoplasm, or other cellular compartments, depending on its specific interactions and modifications .

属性

IUPAC Name |

6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-3-2-4(10)12-5(11-3)6(7,8)9/h2H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJHXJVFHPVGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288234 | |

| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4571-65-7 | |

| Record name | 4571-65-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。